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Abstract
Adenosine 5'-monophosphate (AMP), commercially available as its stable disodium salt (AMP-

Na2), is a cornerstone of cellular bioenergetics and signaling. Far more than a simple structural

component of RNA or a product of ATP hydrolysis, AMP is a critical sensor and regulator of the

cell's energy status. Its intracellular concentration, though typically low, fluctuates dynamically

in response to metabolic stresses, triggering a cascade of events to restore energy

homeostasis. The primary mediator of these effects is the AMP-activated protein kinase

(AMPK), a master regulator of metabolism. This technical guide provides a comprehensive

overview of the central role of AMP as a metabolic intermediate, details its involvement in key

signaling pathways, presents quantitative data on its properties and physiological

concentrations, and offers detailed experimental protocols for its study. This document is

intended to be a valuable resource for researchers in academia and industry, particularly those

involved in drug discovery and development targeting metabolic diseases such as obesity, type

2 diabetes, and cancer.
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Introduction: The Central Role of AMP in Cellular
Energetics
Adenosine 5'-monophosphate is a nucleotide composed of adenine, ribose, and a single

phosphate group.[1] While it is a precursor for the synthesis of adenosine diphosphate (ADP)

and adenosine triphosphate (ATP), the primary energy currency of the cell, its most critical role

in metabolic regulation stems from its function as an allosteric regulator.[1][2]

Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or strenuous

exercise, ATP is consumed, leading to a relative increase in the intracellular concentrations of

ADP and AMP.[1][3] The enzyme adenylate kinase catalyzes the reversible reaction 2 ADP ↔

ATP + AMP, which serves to buffer the ATP/ADP ratio.[4] However, a significant drop in ATP

levels leads to a much larger fractional increase in the concentration of AMP. This amplified

signal makes AMP an extremely sensitive indicator of cellular energy depletion.[3]

The primary sensor of this increased AMP:ATP ratio is the AMP-activated protein kinase

(AMPK).[5][6] Activation of AMPK initiates a cellular response to conserve energy by inhibiting

anabolic (energy-consuming) pathways and activating catabolic (energy-producing) pathways.

[5][7]

Physicochemical Properties of Adenosine 5'-
Monophosphate Disodium Salt
The disodium salt of AMP is the most common form used in research and pharmaceutical

applications due to its enhanced stability and solubility in aqueous solutions.[8][9]
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Property Value Reference

Chemical Name
Adenosine 5'-monophosphate

disodium salt
[10]

Synonyms
AMP-Na2, 5'-AMP disodium

salt, Disodium adenylate
[10]

CAS Number 4578-31-8 [1][10]

Molecular Formula C₁₀H₁₂N₅Na₂O₇P [1][10]

Molecular Weight 391.18 g/mol [1][10]

Appearance White crystalline powder [9]

Purity (by HPLC) ≥ 98.0% [9]

Solubility in Water Soluble [11]

Storage Temperature -20°C [11]

Table 1: Physicochemical properties of Adenosine 5'-monophosphate disodium salt.

AMP as a Key Metabolic Regulator
The AMP-Activated Protein Kinase (AMPK) Signaling
Pathway
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β

and γ subunits.[6] The binding of AMP to the γ subunit induces a conformational change that

allosterically activates the kinase and promotes its phosphorylation at threonine 172 of the α

subunit by upstream kinases, most notably LKB1.[5][12] This phosphorylation event

dramatically increases AMPK activity.

Activated AMPK phosphorylates a multitude of downstream targets, leading to a coordinated

metabolic response:

Inhibition of Anabolic Pathways:
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Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase

(ACC), the rate-limiting enzyme in fatty acid synthesis.[12]

Cholesterol Synthesis: AMPK phosphorylates and inactivates HMG-CoA reductase, the

rate-limiting enzyme in cholesterol biosynthesis.

Protein Synthesis: AMPK can inhibit the mTORC1 pathway, a central regulator of protein

synthesis and cell growth.[13]

Activation of Catabolic Pathways:

Glucose Uptake: In muscle and other tissues, AMPK promotes the translocation of GLUT4

glucose transporters to the plasma membrane, increasing glucose uptake.[13]

Glycolysis: AMPK can phosphorylate and activate phosphofructokinase-2, which produces

fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1),

a key regulatory enzyme of glycolysis.[13]

Fatty Acid Oxidation: AMPK activation leads to increased fatty acid oxidation in

mitochondria.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_Danthron_Induced_AMPK_Phosphorylation.pdf
https://en.wikipedia.org/wiki/Phosphofructokinase_1
https://en.wikipedia.org/wiki/Phosphofructokinase_1
https://en.wikipedia.org/wiki/Phosphofructokinase_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signals

AMPK Activation

Catabolic Pathways (ATP Production) Anabolic Pathways (ATP Consumption)

Metabolic Stress

Increased AMP/ATP Ratio

AMPK

Allosteric Activation

Glucose Uptake Glycolysis Fatty Acid Oxidation Fatty Acid Synthesis

Inhibition

Cholesterol Synthesis

Inhibition

Protein Synthesis (mTORC1)

Inhibition

LKB1

Phosphorylation (Thr172)

Click to download full resolution via product page

Figure 1: Simplified AMPK Signaling Pathway.

Allosteric Regulation of Glycolysis and Glycogenolysis
Beyond its role in AMPK activation, AMP directly allosterically regulates key enzymes in

carbohydrate metabolism:

Phosphofructokinase-1 (PFK-1): PFK-1 is a critical control point in glycolysis.[13] High levels

of ATP allosterically inhibit PFK-1, slowing down glycolysis when energy is abundant.[14]

Conversely, AMP is a potent allosteric activator of PFK-1, reversing the inhibitory effect of

ATP and stimulating glycolysis in times of energy need.[13][14]

Glycogen Phosphorylase: This enzyme catalyzes the rate-limiting step in glycogenolysis, the

breakdown of glycogen into glucose-1-phosphate.[5] AMP can allosterically activate the
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inactive "b" form of glycogen phosphorylase, promoting glycogen breakdown to provide a

rapid source of glucose for energy production, particularly in muscle tissue during exercise.

[5]

Physiological Concentrations of Adenine
Nucleotides
The intracellular concentrations of ATP, ADP, and AMP are tightly regulated and vary depending

on the cell type and metabolic state.

Cell Type ATP (mM) ADP (mM) AMP (mM)
AMP:ATP
Ratio

Reference

Mouse

Macrophages

(J774.A1)

6.11 ± 1.54 0.68 ± 0.13 0.12 ± 0.03 ~0.02 [15]

General

Mammalian

Cells

1 - 10 - - ~0.01 [15][16][17]

G361 Cells

(untreated)
- - 0.042 ± 0.003 - [18]

G361 Cells

(berberine

treated)

- - 0.270 ± 0.050 - [18]

Table 2: Representative intracellular concentrations of adenine nucleotides.

Experimental Protocols for the Study of AMP and its
Metabolic Effects
Accurate quantification of intracellular AMP and the assessment of the activity of its

downstream effectors are crucial for research in this field.

Quantification of Intracellular AMP
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Objective: To separate and quantify ATP, ADP, and AMP from cell extracts.

Methodology:[19][20]

Sample Preparation:

Rapidly quench metabolic activity by washing cultured cells with ice-cold phosphate-

buffered saline (PBS).

Extract nucleotides by adding a cold extraction buffer (e.g., 0.6 M perchloric acid).

Incubate on ice and then centrifuge to pellet protein and cell debris.

Neutralize the supernatant with a potassium phosphate buffer.

Centrifuge to remove the potassium perchlorate precipitate.

Filter the final supernatant before injection.

Chromatographic Separation:

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]

Mobile Phase: An isocratic or gradient elution using a buffer such as 0.1 M potassium

phosphate with a modifier like tetrabutylammonium bisulfate, pH 6.0.[20]

Flow Rate: Typically 0.5 - 1.0 mL/min.[20]

Temperature: 40°C.[20]

Detection and Quantification:

Detector: UV detector set to 254 nm.

Quantification: Compare the peak areas of AMP, ADP, and ATP in the samples to those of

a standard curve generated with known concentrations of the nucleotides.

Objective: To achieve highly sensitive and specific quantification of AMP.
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Methodology:[21][22][23]

Sample Preparation:

Harvest cells and wash with ice-cold PBS.

Perform metabolite extraction using a cold solvent mixture, typically 80% methanol.[21]

[23]

Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₅-AMP) for

accurate quantification.[22][24]

Vortex and incubate at a low temperature (e.g., -20°C) to precipitate proteins.[21][22]

Centrifuge to pellet debris and collect the supernatant.[21][22]

Dry the supernatant and reconstitute in the initial mobile phase.[21][22]

LC-MS/MS Analysis:

Chromatography: Use a suitable column for polar analytes, such as a hydrophilic

interaction liquid chromatography (HILIC) column.[22]

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring

(MRM) mode for high selectivity. Define specific precursor-to-product ion transitions for

both AMP and the internal standard.
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Figure 2: LC-MS/MS Workflow for AMP Quantification.

Assessment of AMPK Activation
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Objective: To determine the activation state of AMPK by measuring its phosphorylation at

Threonine 172.

Methodology:[12]

Cell Lysis:

Treat cells with the compound of interest.

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and

phosphatase inhibitors.

Scrape cells, incubate the lysate on ice, and then centrifuge to pellet cell debris.

Collect the supernatant containing the total protein extract.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Western Blotting:

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[25]

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-

AMPKα (Thr172).

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[26]

Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
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Data Analysis:

Quantify band intensities using densitometry software.

Calculate the ratio of phospho-AMPK to total AMPK for each sample.

Objective: To directly measure the enzymatic activity of purified AMPK in the presence of

activators or inhibitors.

Methodology:[27][28][29]

Reaction Setup:

Prepare a reaction mixture containing kinase buffer, purified active AMPK enzyme, a

specific peptide substrate (e.g., SAMS peptide), and the test compound.[29]

Include AMP disodium salt in the buffer to ensure allosteric activation.[27]

Initiate the kinase reaction by adding ATP.

Detection of Kinase Activity:

Radioactive Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate

peptide by spotting the reaction mixture onto phosphocellulose paper and quantifying with

a scintillation counter.[28]

Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to

deplete the remaining ATP. Then, add a second reagent to convert the ADP produced into

ATP, which is then used in a luciferase reaction to generate a luminescent signal

proportional to the kinase activity.[27][29]

ELISA-Based Assay: Use a substrate peptide that can be captured on an ELISA plate.

After the kinase reaction, detect the phosphorylated peptide using a phospho-specific

antibody conjugated to an enzyme for colorimetric or fluorescent readout.[29]

AMP as a Therapeutic Target
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The central role of the AMP/AMPK signaling pathway in regulating cellular energy metabolism

has made it an attractive target for the development of therapeutics for a range of diseases.[5]

[6]

Type 2 Diabetes and Obesity: AMPK activation in peripheral tissues enhances glucose

uptake and fatty acid oxidation, improving insulin sensitivity.[7] The widely used anti-diabetic

drug metformin is known to activate AMPK.[26]

Cancer: In many cancers, AMPK activation can have anti-proliferative effects by inhibiting

anabolic processes required for cell growth.[21]

Non-alcoholic Fatty Liver Disease (NAFLD): Activation of AMPK in the liver can reduce fat

accumulation by inhibiting lipogenesis and promoting fatty acid oxidation.

Conclusion
Adenosine 5'-monophosphate disodium salt is a fundamentally important molecule in

cellular metabolism. Its role extends far beyond that of a simple metabolite to that of a critical

signaling molecule that alerts the cell to a low energy state. The subsequent activation of the

AMPK pathway orchestrates a comprehensive metabolic reprogramming to restore energy

balance. The deep understanding of these pathways, facilitated by the robust experimental

protocols detailed in this guide, continues to open new avenues for therapeutic intervention in a

host of metabolic diseases. For researchers and drug developers, a thorough appreciation of

the multifaceted roles of AMP is indispensable for the rational design of novel and effective

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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